Cas no 128011-03-0 (3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid)
![3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid structure](https://www.kuujia.com/scimg/cas/128011-03-0x500.png)
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl- (9CI)
- 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid
- 3-{BICYCLO[1.1.1]PENTAN-1-YL}PROP-2-YNOICACID
- AKOS006381227
- 2-Propynoic acid,3-bicyclo[1.1.1]pent-1-yl-(9ci)
- 128011-03-0
- 3-(1-bicyclo[1.1.1]pentanyl)prop-2-ynoic acid
- 3-(Bicyclo[1.1.1]pentan-1-yl)propiolic acid
-
- Inchi: InChI=1S/C8H8O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,3-5H2,(H,9,10)
- InChI Key: RBGCLUJZBUKQQG-UHFFFAOYSA-N
- SMILES: OC(=O)C#CC12CC(C1)C2
Computed Properties
- Exact Mass: 136.05244
- Monoisotopic Mass: 136.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 1.9
Experimental Properties
- PSA: 37.3
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5896-250MG |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95% | 250MG |
¥ 5,121.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5896-100MG |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95% | 100MG |
¥ 3,201.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5896-1G |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95% | 1g |
¥ 12,804.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5896-500MG |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95% | 500MG |
¥ 8,540.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5896-100.0mg |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95% | 100.0mg |
¥3201.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5896-500.0mg |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95% | 500.0mg |
¥8540.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5896-5G |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95% | 5g |
¥ 38,412.00 | 2023-04-07 | |
Chemenu | CM388157-100mg |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95%+ | 100mg |
$645 | 2024-08-02 | |
Chemenu | CM388157-500mg |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95%+ | 500mg |
$1720 | 2024-08-02 | |
Chemenu | CM388157-1g |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid |
128011-03-0 | 95%+ | 1g |
$2579 | 2024-08-02 |
3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid Related Literature
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
Additional information on 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid
Recent Advances in the Study of 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid (CAS: 128011-03-0)
In recent years, the compound 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid (CAS: 128011-03-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This bicyclo[1.1.1]pentane (BCP) derivative has emerged as a promising scaffold for drug discovery due to its unique structural properties and potential applications in bioorthogonal chemistry and proteolysis-targeting chimeras (PROTACs). The rigid, three-dimensional structure of BCP offers advantages in improving pharmacokinetic properties, such as metabolic stability and membrane permeability, making it an attractive building block for novel therapeutics.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid in the development of covalent inhibitors. The researchers demonstrated that the alkyne functionality of this compound could be effectively utilized in click chemistry reactions to generate targeted inhibitors for cysteine proteases. The study reported a 2.5-fold increase in inhibitory potency compared to traditional linear alkyne derivatives, highlighting the steric and electronic benefits conferred by the BCP moiety.
Further investigations into the physicochemical properties of 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid have revealed its exceptional metabolic stability. In vitro studies using human liver microsomes showed less than 5% degradation after 60 minutes, significantly outperforming analogous phenyl-based compounds. This stability, combined with its favorable logP value (1.8), positions this compound as an excellent candidate for further medicinal chemistry optimization.
The application of 128011-03-0 in PROTAC design has been particularly noteworthy. A 2024 Nature Chemical Biology publication detailed its incorporation into heterobifunctional molecules targeting BRD4. The BCP linker demonstrated superior proteasome recruitment efficiency compared to conventional PEG-based linkers, with a 40% increase in target degradation at equivalent concentrations. This advancement suggests that 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid may overcome some of the pharmacological challenges associated with PROTAC development.
Recent pharmacokinetic studies in rodent models have further validated the potential of this compound. Oral administration of BCP-containing derivatives showed 85% bioavailability, with brain penetration levels exceeding those of comparable aromatic compounds by 3-fold. These findings, presented at the 2024 ACS Spring National Meeting, indicate promising applications for central nervous system targets.
Ongoing research is exploring the use of 3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid in antibody-drug conjugates (ADCs). Preliminary results suggest that the BCP spacer may reduce aggregation issues commonly observed with hydrophobic payloads while maintaining efficient payload release upon internalization. This could address one of the major challenges in ADC development and expand the therapeutic window for such conjugates.
As the field continues to investigate 128011-03-0 and its derivatives, the unique properties of the bicyclo[1.1.1]pentane scaffold are becoming increasingly apparent. The compound's combination of synthetic accessibility, metabolic stability, and three-dimensional character makes it a versatile tool for addressing multiple challenges in modern drug discovery. Future directions may include exploration of its use in fragment-based drug discovery and as a bioisostere for tert-butyl groups in lead optimization campaigns.
128011-03-0 (3-{bicyclo[1.1.1]pentan-1-yl}prop-2-ynoic acid) Related Products
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
